

Physical and chemical properties of Fluroxypyrr acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Fluroxypyrr-13C2
Cat. No.:	B12396418
Get Quote	

Fluroxypyrr Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Fluroxypyrr acid. The information is presented in a structured format to facilitate easy access and comparison, with a focus on the experimental methodologies and underlying biological pathways.

Physical and Chemical Properties

Fluroxypyrr acid is a synthetic auxin herbicide used for the control of broadleaf weeds.^[1] It is a white crystalline solid with the chemical formula C₇H₅Cl₂FN₂O₃.^{[1][2][3]}

Table 1: Physical Properties of Fluroxypyrr Acid

Property	Value	Reference
Appearance	White crystalline solid	[2]
Molecular Weight	255.03 g/mol	
Melting Point	232-233 °C	
Vapor Pressure	3.8×10^{-6} mPa (20 °C)	
	9.42×10^{-7} mm Hg (25 °C)	
Density	1.09 g/cm³ (24 °C)	

Table 2: Chemical Properties of Fluroxypyrr Acid

Property	Value	Reference
pKa	2.94	
Octanol-Water Partition Coefficient (log P)	0.04 (pH 7, 20 °C)	
	-1.24 (unstated pH)	
Water Solubility	91 mg/L (20 °C, unspecified pH)	
	5700 mg/L (pH 5.0, 20 °C)	
	7300 mg/L (pH 9.2, 20 °C)	
Solubility in Organic Solvents (g/L at 20 °C)		
Acetone	51.0	
Methanol	34.6	
Ethyl acetate	10.6	
Isopropanol	9.2	
Dichloromethane	0.1	
Toluene	0.8	
Xylene	0.3	
Stability	Stable in acidic media. Reacts with alkalis to form salts. Stable to heat up to its melting point and in visible light.	
Half-life in Water	185 days (pH 9, 20 °C)	

Experimental Protocols

The determination of the physical and chemical properties of Fluroxypyrr acid follows standardized international guidelines to ensure consistency and comparability of data. The

following protocols are based on the OECD and US EPA guidelines.

Melting Point Determination (Based on OECD Guideline 102)

The melting point of Fluroxypyrr acid is determined using the capillary method with a heated metal block apparatus.

- **Sample Preparation:** A small amount of finely powdered, dry Fluroxypyrr acid is packed into a capillary tube to a height of 3-5 mm.
- **Apparatus:** A calibrated melting point apparatus with a metal block for heating and a lens for observation is used. The apparatus should have a calibrated thermometer or an equivalent temperature sensing device.
- **Procedure:**
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The temperature is raised at a rapid rate to approximately 10 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute.
 - The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.
- **Data Reporting:** The melting point is reported as a range of temperatures from the initial to the final stage of melting. The mean of at least two concordant measurements is reported.

Water Solubility Determination (Based on OECD Guideline 105)

The flask method is suitable for determining the water solubility of Fluroxypyrr acid, which is above 10^{-2} g/L.

- Materials: Distilled or deionized water, analytical grade Fluroxypyridine acid, a thermostatically controlled shaker or magnetic stirrer, and a suitable analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of Fluroxypyridine acid is added to a known volume of water in a glass-stoppered flask.
 - The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached. A preliminary test is conducted to determine the approximate time to reach equilibrium.
 - After equilibration, the solution is centrifuged or filtered to remove undissolved solid.
 - The concentration of Fluroxypyridine acid in the clear aqueous solution is determined by a validated analytical method.
- Data Reporting: The water solubility is reported in g/L or mg/L at the specified temperature. The mean of at least three determinations is reported.

Dissociation Constant (pKa) Determination (Based on OECD Guideline 112)

The pKa of Fluroxypyridine acid can be determined by potentiometric titration.

- Principle: A solution of the substance in water is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant.
- Procedure:
 - A known concentration of Fluroxypyridine acid is dissolved in water.
 - The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.

- The solution is titrated with a standard solution of sodium hydroxide, and the pH is recorded after each incremental addition.
- The titration is continued until the pH change becomes negligible.
- The pKa is calculated from the titration curve, typically at the half-equivalence point where the concentrations of the acid and its conjugate base are equal.
- Data Reporting: The pKa value at a specified temperature is reported. The average of at least three determinations should be provided.

Octanol-Water Partition Coefficient (log P) Determination (Based on OECD Guideline 107 - Shake Flask Method)

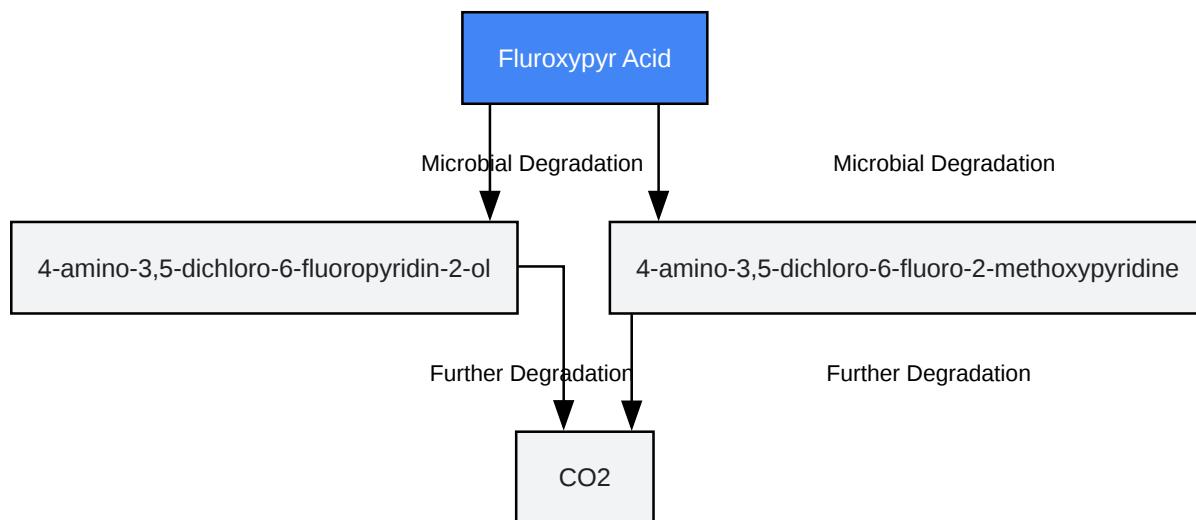
The shake flask method is used to determine the log P value of Fluroxypyridine acid.

- Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in n-octanol and water.
- Procedure:
 - n-Octanol and water are mutually saturated before the experiment.
 - A known amount of Fluroxypyridine acid is dissolved in either water or n-octanol.
 - The solution is placed in a vessel with the other solvent, and the mixture is shaken until equilibrium is reached.
 - The two phases are separated by centrifugation.
 - The concentration of Fluroxypyridine acid in each phase is determined by a suitable analytical method.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of P.
- Data Reporting: The log P value and the temperature of the measurement are reported. For ionizable substances like Fluroxypyridine acid, the pH of the aqueous phase must also be

reported.

Signaling Pathway and Degradation Mode of Action: Synthetic Auxin Signaling Pathway

Fluroxypyr acid acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and ultimately death of susceptible plants. The key steps in the signaling pathway are illustrated below.



[Click to download full resolution via product page](#)

Caption: Fluroxypyr acid binds to the TIR1/AFB auxin receptor, leading to the degradation of Aux/IAA repressor proteins and subsequent uncontrolled gene expression.

Environmental Degradation Pathway

In the environment, Fluroxypyr acid is primarily degraded by microorganisms in the soil. The major degradation products are formed through the removal of the acetic acid side chain and subsequent modifications to the pyridine ring.

[Click to download full resolution via product page](#)

Caption: The microbial degradation of Fluroxypyrr acid in soil leads to the formation of primary metabolites and eventual mineralization to carbon dioxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 2. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 3. laboratuar.com [laboratuar.com]
- To cite this document: BenchChem. [Physical and chemical properties of Fluroxypyrr acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12396418#physical-and-chemical-properties-of-fluroxypyrr-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com